![molecular formula C9H10O3S B170679 [4-(Methylthio)phenoxy]acetic acid CAS No. 15267-49-9](/img/structure/B170679.png)

[4-(Methylthio)phenoxy]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

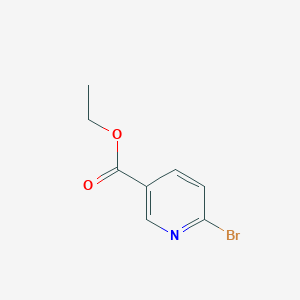

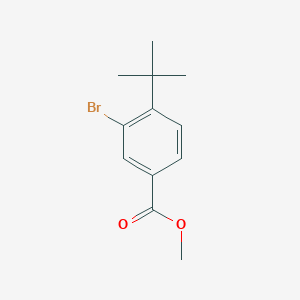

“[4-(Methylthio)phenoxy]acetic acid” is a chemical compound with the formula C₉H₁₀O₃S . It is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Synthesis Analysis

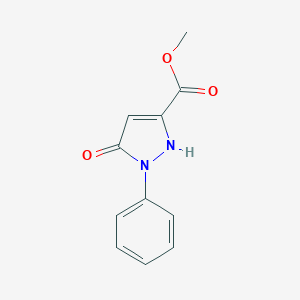

The synthesis of phenoxy acetic acid can be easily prepared by starting with phenol and chloroacetic acid with a solution of sodium hydroxide . The sodium hydroxide solution deprotonates the phenol hydroxy group .Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl group substituted at position 2 by a methyl group .Chemical Reactions Analysis

Phenoxy acetic acid and its derivatives have been synthesized and evaluated for various pharmacological activities . On hydrolysis, the compound can be converted to the corresponding phenoxy acid .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 198.24 . More specific physical and chemical properties such as density, boiling point, and others were not found in the search results.Scientific Research Applications

Sorption Behavior and Environmental Interactions

One primary area of scientific research involving phenoxyacetic acids, including [4-(Methylthio)phenoxy]acetic acid analogs, is their sorption behavior in soil and interactions with environmental components. Studies have shown that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides. The sorption of these compounds can be influenced by soil parameters such as pH, organic carbon content, and iron content. This knowledge is crucial for understanding the environmental fate and transport of these herbicides, which is essential for assessing their environmental impact and for developing strategies to mitigate potential adverse effects (Werner, Garratt, & Pigott, 2012).

Degradation and Removal Techniques

Another focal point of research is the degradation and removal of phenoxy acids from aquatic environments. Phenoxy acids, being highly soluble in water and weakly absorbed in soil, are mobile and can be transported to surface and groundwater. Various methods, including hydrolysis, biodegradation, and photodegradation, have been studied to lower the concentrations of these compounds in water. Advanced oxidation processes (AOPs) have been found effective in degrading phenoxy acids, with different systems varying in efficiency based on the oxidizing conditions (Muszyński, Brodowska, & Paszko, 2019).

Biological Activities and Potential Applications

Research into the biological activities of this compound and related compounds includes examining their potential pharmacological and industrial applications. For instance, studies on compounds like p-Coumaric acid and its conjugates highlight their antioxidant, anti-cancer, antimicrobial, and anti-inflammatory activities. Such findings suggest potential uses in medical and cosmetic industries, underscoring the importance of understanding the bioavailability, bioaccessibility, and bioactivities of these compounds (Pei, Ou, Huang, & Ou, 2016).

Wastewater Treatment and Reclamation

The pesticide production industry, which uses phenoxyacetic acids, generates high-strength wastewater that contains a variety of toxic pollutants. Research has focused on treatment options for reclaiming this wastewater, with biological processes and granular activated carbon identified as effective for removing up to 90% of these compounds. This area of study is essential for reducing the environmental impact of pesticide production and for ensuring that treated effluents meet regulatory standards (Goodwin, Carra, Campo, & Soares, 2018).

Mechanism of Action

Target of Action

It’s known that phenoxyacetic acid derivatives can interact with various biological targets

Mode of Action

Phenoxyacetic acid derivatives have been shown to exhibit antioxidant effects by scavenging free radicals . This suggests that [4-(Methylthio)phenoxy]acetic acid might interact with its targets to modulate oxidative stress, but more research is needed to confirm this.

Biochemical Pathways

Phenoxyacetic acid derivatives have been associated with the modulation of oxidative stress pathways

Pharmacokinetics

It’s known that phenoxyacetic acid derivatives can be rapidly absorbed and extensively metabolized . More research is needed to outline the specific pharmacokinetic properties of this compound and their impact on its bioavailability.

Result of Action

Phenoxyacetic acid derivatives have been associated with antioxidant effects . This suggests that this compound might exert similar effects, but more research is needed to confirm this.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, inappropriate storage and application practices may lead to the wide dispersal of phenoxy herbicides, including phenoxyacetic acid derivatives, throughout the environment This can potentially affect the compound’s action and efficacy

Safety and Hazards

properties

IUPAC Name |

2-(4-methylsulfanylphenoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-13-8-4-2-7(3-5-8)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKQUYSTJGUONY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408169 |

Source

|

| Record name | [4-(methylthio)phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15267-49-9 |

Source

|

| Record name | [4-(methylthio)phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl](/img/structure/B170597.png)

![2-[(3-chlorophenyl)amino]acetic Acid](/img/structure/B170604.png)

![12,13-Dihydro-2,10-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B170625.png)

![9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B170659.png)